molecular formula C10H15NO2 B13228289 3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol

3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol

Cat. No.: B13228289
M. Wt: 181.23 g/mol
InChI Key: IRQDLFDJYCYPNK-UHFFFAOYSA-N
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Description

3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C10H15NO2 It is a phenolic compound that features a hydroxypropan-2-yl group attached to an amino methyl group, which is further connected to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol typically involves the reaction of a phenolic compound with an appropriate amine. One common method involves the reaction of 3-hydroxybenzaldehyde with 1-amino-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenolic hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. For instance, its phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the amino group may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol
  • 2-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol
  • 3-{[(1-Hydroxyethyl)amino]methyl}phenol

Uniqueness

3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

3-[(1-hydroxypropan-2-ylamino)methyl]phenol

InChI

InChI=1S/C10H15NO2/c1-8(7-12)11-6-9-3-2-4-10(13)5-9/h2-5,8,11-13H,6-7H2,1H3

InChI Key

IRQDLFDJYCYPNK-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=CC(=CC=C1)O

Origin of Product

United States

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